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molecular formula C9H11BrO3 B8450255 5-Bromo-4-tert-butyl-furan-2-carboxylic acid

5-Bromo-4-tert-butyl-furan-2-carboxylic acid

Cat. No. B8450255
M. Wt: 247.09 g/mol
InChI Key: JHWBYNHJMGLVNW-UHFFFAOYSA-N
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Patent
US09023846B2

Procedure details

The title compound was prepared according to the procedure as described in Gilman, H., et al., J. Am. Chem. Soc., 1935, Vol. 57, pp 909-912, more particularly, as described on page 910) by treating a dilute aqueous NH3 solution (made by dilution of 1 mL of 29.3% aqueous NH3 with 9 mL of H2O) of 5-bromo-4-tert-butyl-furan-2-carboxylic acid (500 mg, 2.02 mmol, prepared as described in Example K, Step B) with Zn dust (265 mg, 4.05 mmol) to yield the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.40 (d, J=1.0 Hz, 1H), 7.28 (d, J=1.2 Hz, 1H), 1.26 (s, 9H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N.Br[C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][C:4]=1[C:11]([CH3:14])([CH3:13])[CH3:12]>[Zn]>[C:11]([C:4]1[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[O:7][CH:3]=1)([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(O1)C(=O)O)C(C)(C)C
Name
Quantity
265 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(OC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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